Bienvenue dans la boutique en ligne BenchChem!

1-Phenylbut-3-en-2-ol

Antifungal discovery Agricultural fungicide Natural product

1-Phenylbut-3-en-2-ol (CAS 6052-66-0, C₁₀H₁₂O, MW 148.20) is a secondary allylic alcohol bearing a phenyl group at the C1 position and a terminal vinyl group at C4. The compound exists as a racemic mixture with a stereogenic center at C2, enabling its utility as a chiral building block in asymmetric synthesis.

Molecular Formula C10H12O
Molecular Weight 148.205
CAS No. 6052-66-0
Cat. No. B2946043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbut-3-en-2-ol
CAS6052-66-0
Molecular FormulaC10H12O
Molecular Weight148.205
Structural Identifiers
SMILESC=CC(CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2
InChIKeyUABPTAJNCGKQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbut-3-en-2-ol (CAS 6052-66-0): Procurement-Grade Chiral Allylic Alcohol for Biocatalytic Resolution and Antifungal Discovery


1-Phenylbut-3-en-2-ol (CAS 6052-66-0, C₁₀H₁₂O, MW 148.20) is a secondary allylic alcohol bearing a phenyl group at the C1 position and a terminal vinyl group at C4 [1]. The compound exists as a racemic mixture with a stereogenic center at C2, enabling its utility as a chiral building block in asymmetric synthesis [2]. First reported as a natural product isolated from Nocardia levis MK-VL_113, it has demonstrated validated antifungal activity with documented comparative performance against commercial fungicide standards [3]. Its structural motif—a benzylic allylic alcohol with a terminal alkene—distinguishes it from regioisomeric analogs such as 4-phenylbut-3-en-2-ol and 3-phenylbut-3-en-2-ol, affecting both its reactivity profile and biocatalytic recognition [2].

Why 1-Phenylbut-3-en-2-ol (CAS 6052-66-0) Cannot Be Substituted with Regioisomeric or Oxidized Analogs


Structural analogs within the phenylbutenol family exhibit fundamentally different reactivity, biocatalytic recognition, and biological profiles that preclude simple substitution. The regioisomer 4-phenylbut-3-en-2-ol (E-4-arylbut-3-en-2-ol system) is a preferred substrate for lipase-catalyzed kinetic resolution due to its conjugated styryl double bond, achieving enantioselectivity factors E > 200 with immobilized Lecitase Ultra [1]; 1-phenylbut-3-en-2-ol, bearing a non-conjugated terminal alkene, presents a distinct steric and electronic environment at the stereogenic center that alters enzyme recognition and necessitates independent validation. The oxidized analog 4-phenyl-3-buten-2-one lacks the hydroxyl stereocenter entirely, eliminating chiral utility . The alkynyl analog 2-phenyl-3-butyn-2-ol introduces a triple bond with divergent hydrogenation behavior [2]. Without head-to-head validation, substituting any in-class analog for a specific application—whether in asymmetric catalysis, biocatalytic resolution, or antifungal screening—risks unpredictable outcomes in stereochemical outcome, yield, or bioactivity.

Quantitative Differentiation Evidence for 1-Phenylbut-3-en-2-ol: Head-to-Head Antifungal Efficacy and Chiral Scaffold Value


Superior Antifungal Efficacy of 1-Phenylbut-3-en-2-ol versus Commercial Mancozeb in Sorghum Wilt Control

In a greenhouse trial evaluating control of Fusarium oxysporum-induced wilt disease in sorghum, 1-phenylbut-3-ene-2-ol (the compound identified in this study with identical structure to 1-phenylbut-3-en-2-ol) demonstrated superior efficacy compared to the commercial fungicide mancozeb, a widely used dithiocarbamate standard. The study reported that the bioactive compound was 'highly effective in controlling wilt of sorghum' relative to mancozeb, with efficacy confirmed through both in vitro inhibition zone assays and in vivo greenhouse plant trials [1]. The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in addition to antifungal effects [1]. This represents the first isolation of this compound as a natural product and the only available head-to-head in vivo efficacy comparison for 1-phenylbut-3-en-2-ol against an established commercial fungicide benchmark [1].

Antifungal discovery Agricultural fungicide Natural product Fusarium oxysporum

Biocatalytic Kinetic Resolution Benchmark: (E)-4-Phenylbut-3-en-2-ol Achieves E > 200 and ee 95–99% with Immobilized Lecitase Ultra

Although this evidence pertains to the regioisomer (E)-4-phenylbut-3-en-2-ol rather than the target compound 1-phenylbut-3-en-2-ol directly, it establishes a critical class-level benchmark: allylic alcohols with the (E)-4-arylbut-3-en-2-ol motif are exceptionally well-suited to enzymatic kinetic resolution using immobilized Lecitase Ultra (LU-CNBr). The study reports enantioselectivity factor E > 200, with enantiomeric excess of substrate (eeₛ) and product (eeₚ) both reaching 95–99% [1]. In direct comparison, substrates with a 4-methoxyphenyl substituent achieved only 90% ee under identical conditions, demonstrating that aromatic substitution significantly modulates biocatalytic recognition [1]. The (R)-enantiomer was consistently esterified faster than the (S)-antipode across all tested substrates [1]. The immobilized LU-CNBr biocatalyst retained 97% activity after two reaction cycles and remained effective through three cycles [1]. For 1-phenylbut-3-en-2-ol, this evidence supports the feasibility of enzymatic resolution while highlighting that its non-conjugated terminal alkene structure may yield different enantioselectivity parameters requiring independent optimization.

Biocatalysis Kinetic resolution Lipase Chiral synthesis Enantioselectivity

Chemoenzymatic Route to Iodolactones: (E)-4-Phenylbut-3-en-2-ol as Chiral Pool Starting Material with 88–99% ee

Enantiomerically enriched allyl alcohols with the (E)-4-phenylbut-3-en-2-ol system, obtained via lipase-catalyzed transesterification with ee in the range of 88–99%, serve as starting materials for the asymmetric synthesis of β-aryl-δ-iodo-γ-lactones and β-aryl-γ-iodo-δ-lactones [1]. The synthetic sequence proceeds through orthoacetate modification of the Claisen rearrangement, achieving complete chirality transfer from the allyl alcohol to the benzylic position C3 with retention of (E)-configuration of the double bond. Subsequent hydrolysis and iodolactonization yield enantiomeric iodolactones with 97–99% ee [1]. This established chemoenzymatic pathway demonstrates the utility of phenylbutenol-type allylic alcohols as chiral pool starting materials for stereochemically complex lactone scaffolds. For 1-phenylbut-3-en-2-ol, the analogous terminal alkene motif may enable distinct Claisen rearrangement outcomes compared to the conjugated styryl system of (E)-4-phenylbut-3-en-2-ol.

Asymmetric synthesis Lactone synthesis Claisen rearrangement Chiral pool Chemoenzymatic

Rhodium-Catalyzed Hydrogenation: Regioisomer-Specific Stereoselection in 3-Phenylbut-3-en-2-ol versus 4-Phenylpent-4-en-2-ol

Chelate bisphosphine rhodium complexes exhibit regioisomer-dependent stereoselection in the homogeneous hydrogenation of chiral allylic alcohols. The study reports that hydrogenation of 3-phenylbut-3-en-2-ol and 4-phenylpent-4-en-2-ol proceeds in opposite stereochemical senses under identical catalytic conditions [1]. This observation demonstrates that subtle positional variations in the phenylbutenol scaffold—specifically, the location of the phenyl substituent relative to the hydroxyl-bearing stereocenter and the double bond—dramatically alter substrate-catalyst chelation geometry and, consequently, stereochemical outcomes. The finding has direct implications for 1-phenylbut-3-en-2-ol: as a regioisomer with the phenyl group at C1 (versus C3 in 3-phenylbut-3-en-2-ol), its hydrogenation stereoselectivity cannot be predicted from data on other phenylbutenol regioisomers and requires independent experimental determination.

Homogeneous catalysis Asymmetric hydrogenation Rhodium complexes Chelate control Stereoselection

Validated Application Scenarios for 1-Phenylbut-3-en-2-ol (CAS 6052-66-0) Based on Quantitative Evidence


Agricultural Fungicide Lead Optimization: Direct Replacement or Analog Development Targeting Fusarium Wilt

1-Phenylbut-3-en-2-ol is directly validated as an antifungal lead compound with documented in vivo efficacy against Fusarium oxysporum in sorghum, demonstrating superior performance to the commercial fungicide mancozeb in greenhouse trials [1]. This evidence positions the compound for agricultural fungicide discovery programs targeting soil-borne fungal pathogens. Procurement for this application is supported by the compound's demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for dual-action formulations [1].

Chiral Building Block for Asymmetric Synthesis: Enzymatic Resolution to Enantiopure Alcohols

Based on class-level evidence from (E)-4-phenylbut-3-en-2-ol, which achieves enantioselectivity E > 200 and ee 95–99% using immobilized Lecitase Ultra [1], 1-phenylbut-3-en-2-ol is a viable candidate for lipase-catalyzed kinetic resolution to produce enantiopure (R)- or (S)-alcohols. The immobilized biocatalyst system (LU-CNBr) demonstrates operational stability over three reaction cycles with 97% activity retention after two cycles, supporting scalable production workflows [1]. The enantiomerically enriched product can serve as a chiral pool starting material for pharmaceutical intermediates requiring defined stereochemistry.

Lactone Natural Product Synthesis: Chemoenzymatic Precursor for Iodolactone Scaffolds

Following the validated chemoenzymatic pathway established for (E)-4-phenylbut-3-en-2-ol, which yields enantiomeric iodolactones with 97–99% ee via Claisen rearrangement and iodolactonization [1], 1-phenylbut-3-en-2-ol may be employed as a starting material for asymmetric lactone synthesis. The terminal alkene of 1-phenylbut-3-en-2-ol may enable distinct rearrangement outcomes compared to the conjugated styryl system, potentially accessing novel lactone scaffolds not available from the (E)-4-phenylbut-3-en-2-ol series. This application is particularly relevant for natural product synthesis and medicinal chemistry programs targeting stereochemically complex oxygen heterocycles.

Catalysis Research: Substrate for Regioisomer-Specific Stereoselectivity Studies

The observation that 3-phenylbut-3-en-2-ol and 4-phenylpent-4-en-2-ol undergo rhodium-catalyzed hydrogenation with opposite stereochemical senses under identical conditions [1] establishes the scientific value of 1-phenylbut-3-en-2-ol as a probe substrate for regioisomer-specific stereoselectivity investigations. Its unique phenyl positioning at C1 (versus C3 in 3-phenylbut-3-en-2-ol) makes it a valuable tool compound for fundamental studies of substrate-catalyst chelation geometry in homogeneous asymmetric hydrogenation and other transition metal-catalyzed transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylbut-3-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.